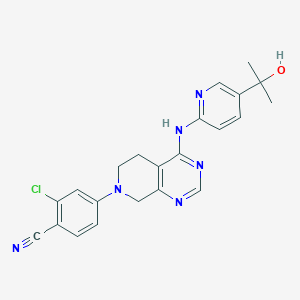

Gumelutamide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1831085-48-3 |

|---|---|

Molecular Formula |

C22H21ClN6O |

Molecular Weight |

420.9 g/mol |

IUPAC Name |

2-chloro-4-[4-[[5-(2-hydroxypropan-2-yl)-2-pyridinyl]amino]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-7-yl]benzonitrile |

InChI |

InChI=1S/C22H21ClN6O/c1-22(2,30)15-4-6-20(25-11-15)28-21-17-7-8-29(12-19(17)26-13-27-21)16-5-3-14(10-24)18(23)9-16/h3-6,9,11,13,30H,7-8,12H2,1-2H3,(H,25,26,27,28) |

InChI Key |

TYOPGJVWUJIKHX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=CN=C(C=C1)NC2=NC=NC3=C2CCN(C3)C4=CC(=C(C=C4)C#N)Cl)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Gumelutamide

Dérivatisation chimique et génération d'analogues pour les études de relation structure-activité

Les études de relation structure-activité (RSA) sont cruciales pour optimiser l'activité biologique d'un composé principal et pour comprendre comment sa structure chimique influence son efficacité. drugdesign.orgnih.gov La génération d'analogues, ou de dérivés, est un processus clé dans les études de RSA. nih.gov

Principes de conception pour la synthèse d'analogues

La conception d'analogues est généralement guidée par plusieurs principes visant à explorer systématiquement l'espace chimique autour d'une molécule de base. frontiersin.org Les stratégies courantes incluent :

Modification des substituants : Des groupes fonctionnels spécifiques sur la molécule mère sont remplacés par une variété d'autres groupes pour sonder les interactions stériques, électroniques et hydrophobes. mdpi.com

Extension de la chaîne ou de l'échafaudage : L'ajout de fragments moléculaires peut explorer de nouvelles poches de liaison dans la cible biologique. drugdesign.org

Simplification ou rigidification de la structure : La simplification peut améliorer la synthèse et les propriétés pharmacocinétiques, tandis que la rigidification peut bloquer la molécule dans une conformation active, améliorant ainsi l'affinité.

Conception basée sur la structure : Lorsque la structure tridimensionnelle de la cible biologique est connue, des analogues peuvent être conçus pour s'adapter de manière optimale au site de liaison. drugdesign.org

Conception de promédicaments : Des dérivés peuvent être conçus pour être inactifs jusqu'à ce qu'ils soient métabolisés en la forme active dans le corps, ce qui peut améliorer l'administration ou réduire les effets secondaires.

Des études quantitatives de la relation structure-activité (QSAR) peuvent également être utilisées pour développer des modèles mathématiques qui prédisent l'activité biologique en fonction des propriétés physico-chimiques des analogues. mdpi.comnih.gov

Accès synthétique à des sous-classes spécifiques de dérivés

La synthèse de dérivés spécifiques nécessite des stratégies de chimie organique adaptées. Par exemple, la synthèse de dérivés de l'acide glutamique a impliqué la création d'une nouvelle série de substitués de la glutamine et de diamides de l'acide glutamique pour évaluation de leur activité cytotoxique. nih.gov De même, des analogues de la niclosamide (B1684120) ont été synthétisés pour surmonter la résistance à l'enzalutamide dans le cancer de la prostate. mdpi.com Les réactions courantes utilisées pour la dérivatisation comprennent :

Acylation et alkylation : Pour modifier les groupes amino ou hydroxyle.

Réactions de couplage croisé catalysées par des métaux de transition : Telles que les réactions de Suzuki ou de Buchwald-Hartwig pour former de nouvelles liaisons carbone-carbone ou carbone-hétéroatome.

Chimie des peptides : Pour la synthèse d'analogues peptidiques. rsc.org

Synthèse en phase solide : Utile pour la préparation parallèle de plusieurs dérivés. wikipedia.org

Approches de chimie combinatoire pour les bibliothèques de composés

La chimie combinatoire est une technique puissante pour générer rapidement un grand nombre de composés diversifiés, appelés bibliothèques chimiques. openaccessjournals.comuomustansiriyah.edu.iqjetir.orgnih.gov Cette approche est particulièrement utile pour l'exploration initiale de la RSA lorsqu'un grand nombre de modifications structurelles doivent être évaluées. wikipedia.org Les principales techniques comprennent :

Synthèse parallèle : Des composés individuels sont synthétisés simultanément dans des puits de réaction séparés. wikipedia.org

Synthèse par mélange et partage (« split-and-pool ») : Cette méthode permet de créer des bibliothèques beaucoup plus grandes où chaque bille de résine de support solide porte un seul composé. wikipedia.org

Synthèse en phase de solution : Les réactions sont effectuées en solution, ce qui peut faciliter la purification et l'extrapolation.

Ces bibliothèques sont ensuite criblées pour leur activité biologique, et les composés actifs (« hits ») sont identifiés, fournissant des informations précieuses sur la RSA. nih.gov

Tableau des composés mentionnés

| Nom du composé |

| Acide glutamique |

| Glutamine |

| Niclosamide |

| Enzalutamide (B1683756) |

Si vous pouvez fournir un nom de composé chimique correct ou plus d'informations, je serai heureux de tenter de générer l'article demandé.

Molecular and Cellular Mechanisms of Action of Gumelutamide

Identification of Molecular Targets and Ligand-Binding Interactions of Gumelutamide

The primary molecular target of this compound is the androgen receptor, a ligand-activated transcription factor that plays a central role in the development and progression of prostate cancer. nih.govqiagen.com this compound's interaction with the AR is characterized by high affinity and a pure antagonist profile, meaning it blocks the receptor's function without exhibiting any partial agonist activity. nih.govprobechem.com

Receptor Binding Profiling and Target Deconvolution Studies

Research has definitively identified the androgen receptor (AR) as the principal molecular target of this compound. nih.govprobechem.com Competitive binding assays have been performed to determine its affinity for both the wild-type (WT) AR and various mutant forms of the receptor that are implicated in the development of resistance to other antiandrogen therapies. nih.gov

This compound demonstrates a high binding affinity for the wild-type AR, with a reported inhibition constant (Ki) of 7.39 nM. nih.govprobechem.com This affinity is comparable to that of other second-generation AR inhibitors like enzalutamide (B1683756). nih.gov The compound also effectively binds to clinically relevant mutant forms of the AR, a critical feature for overcoming therapeutic resistance. nih.gov For instance, its Ki value against the AR T878A mutant is 23.8 nM. nih.govprobechem.com

While this compound is described as a "selective" androgen receptor antagonist, comprehensive receptor binding profiling data against a broad panel of other nuclear hormone receptors, G-protein coupled receptors, or ion channels to fully delineate its selectivity profile is not extensively available in the public domain. Such studies are crucial for confirming that the therapeutic effects of this compound are mediated solely through the AR and not due to off-target interactions. However, it is reported that common off-target activities for AR antagonists can include inhibition of the GABA-A receptor, though specific data for this compound is not provided. nih.gov

Enzyme Kinetic Studies of this compound-Target Interactions

Detailed enzyme kinetic studies quantifying the association (k_on) and dissociation (k_off) rate constants for the interaction between this compound and the androgen receptor are not publicly available. These kinetic parameters are essential for a complete understanding of the drug-target interaction, as they determine the duration of target engagement and can influence the pharmacological profile of the compound in a dynamic biological system.

The available data is primarily in the form of equilibrium dissociation constants (Ki) and inhibitory concentrations (IC50), which measure the concentration of the inhibitor required to achieve 50% inhibition of the target's activity under steady-state conditions. nih.govprobechem.com

Affinity and Selectivity Profiling of this compound Across Multiple Targets

This compound has been profiled against a range of clinically relevant AR ligand-binding domain (LBD) mutants known to confer resistance to other antiandrogen therapies. It functions as a pure antagonist for these mutants, effectively blocking their transcriptional activity. probechem.com This demonstrates a robust affinity and antagonist profile across various forms of its primary target.

The compound maintains its antagonist activity against AR mutants such as F877L/T878A and H875Y/T878A, which are known to cause resistance to enzalutamide. nih.gov It also blocks the activity of the V716M and H875Y mutations that confer resistance to darolutamide. nih.gov

However, a comprehensive selectivity profile of this compound against a broad array of other protein targets, such as a kinase panel, is not available in published literature. This information is critical to fully confirm that its cellular effects are specifically due to AR antagonism and not confounded by inhibition of other signaling molecules.

Elucidation of Downstream Signaling Pathways and Cellular Responses to this compound

This compound's interaction with the androgen receptor initiates a cascade of downstream effects that ultimately inhibit the growth of prostate cancer cells. Its dual mechanism of action involves not only blocking AR signaling but also reducing the total levels of the AR protein itself. probechem.com

Modulatory Effects of this compound on Signal Transduction Cascades

The primary signal transduction cascade modulated by this compound is the AR signaling pathway. A crucial step in this pathway is the translocation of the AR from the cytoplasm into the nucleus upon androgen binding, which is necessary for the receptor to bind to DNA and regulate gene expression. nih.gov this compound has been shown to effectively impair this nuclear translocation of the AR in prostate cancer cells, thus preventing the activation of androgen-dependent genes. nih.govprobechem.com

Furthermore, this compound exerts a significant modulatory effect by downregulating the protein levels of both full-length AR (AR-FL) and constitutively active AR splice variants (AR-Vs), such as AR-V7. nih.govnih.gov This reduction in receptor protein levels occurs at the translational level and provides a second mechanism to suppress aberrant AR signaling, which is a key driver of resistance to other AR-targeted therapies. probechem.com

A key downstream target of the AR signaling pathway is the proto-oncogene c-Myc, which is a critical driver of cell proliferation and androgen-independent progression of prostate cancer. mdpi.comnih.gov this compound treatment has been shown to effectively reduce the expression of c-Myc, an effect not observed with enzalutamide. mdpi.comnih.gov This suggests that this compound can suppress critical pro-proliferative signals that are downstream of the androgen receptor. While there is significant crosstalk between the AR pathway and other critical signaling cascades in prostate cancer, such as the PI3K/AKT/mTOR pathway, direct evidence of this compound's modulatory effects on these other pathways has not been specifically reported. mdpi.com

Analysis of Gene Expression and Proteomic Alterations Induced by this compound in Cellular Models

The modulatory effects of this compound on the AR signaling cascade lead to significant alterations in gene expression and the cellular proteome. The most prominent proteomic alteration is the dose-dependent reduction of both AR-FL and AR-V7 protein levels in prostate cancer cell lines, including those resistant to enzalutamide. nih.govnih.gov

In terms of gene expression, this compound has been shown to suppress the expression of AR-V7 target genes. nih.gov One specific example is the downregulation of the mRNA expression of Ubiquitin Conjugating Enzyme E2 C (UBE2C) in enzalutamide-resistant cells. nih.gov As previously mentioned, this compound also suppresses the expression of the critical oncogene c-Myc and its target genes. mdpi.comnih.gov

Comprehensive, genome-wide gene expression profiling (e.g., via microarray or RNA-sequencing) or large-scale proteomic analyses to identify the full spectrum of genes and proteins altered by this compound treatment in cellular models have not been published. Such studies would provide a more complete picture of the cellular responses to this compound and could reveal additional mechanisms contributing to its anti-cancer activity.

Epigenetic Modifications Influenced by this compound Activity

The androgen receptor (AR) signaling pathway, which this compound targets, is intricately linked with the epigenetic regulation of gene expression. Epigenetic mechanisms, such as DNA methylation and histone modifications, play a crucial role in controlling the expression of AR-regulated genes and the AR gene itself. lidsen.comlidsen.comnih.gov For instance, the expression of the AR gene can be influenced by the methylation status of its CpG island, and epigenetic silencing through this mechanism is observed in some prostate cancer contexts. nih.govmdpi.com Furthermore, AR-mediated transcription involves the recruitment of various cofactors, including histone-modifying enzymes like histone acetyltransferases (HATs), histone deacetylases (HDACs), and histone methyltransferases, which alter chromatin structure to facilitate gene activation. lidsen.comnih.govnih.gov

However, based on a review of the available scientific literature, there are no specific studies detailing the direct influence of this compound on epigenetic modifications. The primary mechanism of action described for this compound is direct androgen receptor antagonism and the downregulation of AR protein levels, rather than the direct modulation of epigenetic enzymes or DNA methylation patterns. nih.govnih.govnih.gov

Pharmacological Classification and Modulatory Properties of this compound

Characterization of this compound as an Agonist, Antagonist, or Modulator

This compound (also known as TAS-3681) is pharmacologically classified as a potent and selective androgen receptor (AR) pure antagonist. nih.govnih.gov As an antagonist, it functions by inhibiting the biological activity of androgens. Its mechanism involves blocking the transcriptional activity of the AR. nih.govnih.gov Preclinical studies have demonstrated that this compound impairs the nuclear translocation of the AR and its subsequent binding to DNA. nih.gov

A key feature of this compound is its ability to downregulate the protein levels of both full-length AR (AR-FL) and constitutively active AR splice variants (AR-Vs), such as AR-V7. nih.govnih.gov This dual action is significant, as the expression of AR-Vs is a known mechanism of resistance to other AR-targeting therapies. nih.govresearchgate.net In cellular models, this compound has shown efficacy in reducing AR-FL and AR-V7 levels in enzalutamide-resistant cells. nih.govnih.gov Furthermore, it effectively suppresses the proliferation of prostate cancer cells that overexpress the wild-type AR. nih.govnih.gov

The potency of this compound as an antagonist has been quantified in various preclinical assays. It binds to the wild-type AR and specific mutant versions with high affinity. Its inhibitory concentration (IC50) and binding affinity (Ki) highlight its potent activity against the androgen receptor.

| Parameter | Target | Cell Line / Assay | Value | Reference |

|---|---|---|---|---|

| Binding Affinity (Ki) | Wild-Type AR | Competitive Binding Assay | 7.39 nM | nih.gov |

| Binding Affinity (Ki) | AR T878A Mutant | Competitive Binding Assay | 23.8 nM | nih.gov |

| IC50 (AR Transactivation) | Wild-Type AR | COS-7 Cells | 52.7 nM | nih.gov |

| IC50 (AR Transactivation) | Wild-Type AR | VCaP Cells | 60.9 nM | nih.gov |

| IC50 (Cell Proliferation) | - | LNCaP Cells | 18 nM | nih.gov |

Investigation of Allosteric Modulation by this compound

The androgen receptor ligand-binding domain (LBD) contains the orthosteric site where androgens and competitive antagonists bind. mdpi.com In addition to this primary binding site, distinct surface sites on the LBD, such as the Binding Function 3 (BF-3) pocket, have been identified as potential targets for allosteric modulators. mdpi.comnih.gov Allosteric modulators would regulate AR activity by binding to a site other than the primary androgen-binding pocket, inducing a conformational change that alters the receptor's function. nih.govescholarship.orgcore.ac.uk

However, current research characterizes this compound as a competitive AR antagonist, indicating that it acts at the orthosteric androgen-binding site. nih.govnih.gov There is no evidence in the reviewed scientific literature to suggest that this compound functions as an allosteric modulator of the androgen receptor. escholarship.orgcancer.gov

Mechanistic Basis of Synergistic or Antagonistic Interactions of this compound

The combination of therapeutic agents can lead to synergistic (effect is greater than the sum of individual effects) or antagonistic (effect is less than the sum of individual effects) interactions. mdpi.comnih.govumn.edu Preclinical studies are essential to identify these potential interactions and understand their mechanistic basis before clinical application. nih.govecancer.orgmdpi.com

For this compound, its described mechanism as a monotherapy that dually targets both full-length AR and AR splice variants suggests it may overcome certain resistance pathways without the need for combination therapy, thereby potentially avoiding complex drug-drug interactions. nih.gov However, a review of the scientific literature did not yield preclinical studies that specifically investigate the synergistic or antagonistic interactions of this compound with other therapeutic agents. Therefore, the mechanistic basis for such potential interactions has not been described.

Preclinical Pharmacodynamics and Efficacy Studies of Gumelutamide in Model Systems

In Vitro Pharmacological Profiling of Gumelutamide

The initial phase of preclinical testing for an androgen receptor antagonist like this compound involves a comprehensive in vitro pharmacological profile. These studies utilize cell-based systems to confirm the compound's mechanism of action, functional activity, and effects on cancer cell behavior. invitro.com.aunih.gov

Cell-based assays are fundamental to confirming that this compound engages its intended target, the androgen receptor, and exerts a functional antagonistic effect. invitro.com.aujcancer.org These assays typically measure the ability of the compound to block androgen-induced cellular responses.

Key assays for an AR antagonist include:

Receptor Binding Assays: To determine the affinity of this compound for the androgen receptor, competitive binding assays are performed. These experiments quantify how effectively the compound displaces a radiolabeled androgen, such as dihydrotestosterone (B1667394) (DHT), from the AR ligand-binding domain. drugbank.com

Reporter Gene Assays: These assays are used to measure the transcriptional activity of the AR. Prostate cancer cells are engineered to express a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter, such as that of the prostate-specific antigen (PSA) gene. The ability of this compound to inhibit androgen-stimulated reporter gene expression provides a quantitative measure of its antagonistic activity. drugbank.com

Target Gene Expression Analysis: The functional consequence of AR antagonism is a reduction in the expression of androgen-regulated genes. The effect of this compound on the mRNA and protein levels of genes like PSA and TMPRSS2 in prostate cancer cell lines (e.g., LNCaP) would be measured after stimulation with androgens. drugbank.com

AR Nuclear Translocation Assays: Upon activation by androgens, the AR translocates from the cytoplasm to the nucleus to regulate gene expression. mdpi.com Immunofluorescence microscopy is used to visualize and quantify the ability of this compound to prevent this androgen-induced nuclear translocation, a key mechanism for second-generation antiandrogens like enzalutamide (B1683756). drugbank.com

Table 1: Illustrative Data from Functional Cell-Based Assays for this compound This table illustrates the types of data generated from in vitro functional assays. Specific values for this compound are not publicly available.

| Assay Type | Cell Line | Endpoint | Illustrative Result for this compound |

|---|---|---|---|

| AR Competitive Binding | Prostate Cancer Cells | Binding Affinity (Ki) | Characterized as a potent androgen antagonist. medchemexpress.com |

| PSA Reporter Assay | LNCaP | Inhibition of DHT-stimulated luciferase activity (IC₅₀) | Expected to show dose-dependent inhibition of AR transcriptional activity. |

| AR Nuclear Translocation | LNCaP | Inhibition of DHT-induced AR nuclear localization | Expected to prevent AR translocation, similar to other non-steroidal antiandrogens. drugbank.com |

To better predict in vivo responses, the effects of this compound are assessed in various cell culture models that replicate different aspects of a tumor's environment. invitro.com.aunih.gov

2D Monolayer Cultures: Traditional two-dimensional (2D) cultures, where cells grow on a flat surface, are the standard for initial high-throughput screening. mbbiosciences.com Prostate cancer cell lines such as LNCaP (androgen-sensitive), VCaP (AR-overexpressing), and PC-3 and DU145 (androgen-insensitive) would be used to determine the potency and specificity of this compound. nih.govaacrjournals.org

3D Spheroid Models: Three-dimensional (3D) cell culture models, such as spheroids, more closely mimic the in vivo tumor microenvironment, including cell-cell interactions, nutrient gradients, and gene expression patterns. medchemexpress.comaacrjournals.org Evaluating this compound in 3D cultures of prostate cancer cells can provide more physiologically relevant data on its ability to penetrate tumor tissue and exert its anti-cancer effects. drugbank.comnih.gov Cells grown in 3D models often exhibit increased resistance to therapeutic agents compared to 2D models. drugbank.com

A crucial part of the in vitro evaluation is to understand how target engagement by this compound translates into anti-cancer effects by modulating key cellular processes. invitro.com.au

Proliferation: The primary goal of an antiandrogen in prostate cancer is to inhibit cell growth. Proliferation assays (e.g., MTT, BrdU incorporation) are used to measure this compound's ability to inhibit the growth of androgen-dependent prostate cancer cells. For other antiandrogens, this has been shown to be a key indicator of efficacy. drugbank.comnih.gov

Apoptosis: Effective cancer therapies often induce programmed cell death, or apoptosis. Assays such as Annexin V staining or measurement of caspase activity are used to determine if this compound can induce apoptosis in prostate cancer cells. drugbank.com

Cell Cycle Arrest: The impact of this compound on the cell cycle would be analyzed by flow cytometry. An effective anti-proliferative agent is often expected to cause cell cycle arrest, typically at the G1 phase for AR antagonists.

Migration and Invasion: To assess the potential of this compound to inhibit metastasis, its effects on cell migration and invasion would be studied using assays like the scratch (wound healing) assay or Transwell invasion assays.

In Vivo Preclinical Efficacy of this compound in Animal Models

Following promising in vitro results, the efficacy of this compound is evaluated in vivo using animal models that replicate human disease. nih.gov These studies are essential for understanding the compound's therapeutic potential in a whole-organism context.

The choice of animal model is critical for evaluating a therapy intended for prostate cancer. ciberonc.es The most common models are xenografts, where human cancer cells are implanted into immunodeficient mice. nih.govoncotarget.com

Cell Line-Derived Xenograft (CDX) Models: These models involve the subcutaneous implantation of established human prostate cancer cell lines. nih.gov

LNCaP Xenografts: Used as a model for androgen-sensitive prostate cancer. elifesciences.org

VCaP Xenografts: These cells overexpress AR and are used to model advanced, castration-resistant prostate cancer (CRPC) that remains AR-dependent. drugbank.com

Enzalutamide-Resistant Xenografts: To test efficacy against resistant disease, models are developed by treating xenografts with enzalutamide until they no longer respond, creating a model of acquired resistance.

Patient-Derived Xenograft (PDX) Models: These models are created by implanting tumor tissue directly from a patient into a mouse. PDX models are considered to better recapitulate the heterogeneity and biology of human tumors. nih.gov

Genetically Engineered Mouse (GEM) Models: Models like the TRAMP mouse, which spontaneously develops prostate tumors due to targeted expression of an oncoprotein, can also be used. invitro.com.aumbbiosciences.com

As this compound is an antineoplastic agent targeting the androgen receptor, its in vivo efficacy would be primarily demonstrated in oncology models of prostate cancer. medchemexpress.cominvitro.com.au

In these xenograft models, the efficacy of this compound would be assessed by its ability to inhibit tumor growth. nih.gov Key endpoints would include:

Tumor Growth Inhibition (TGI): The primary measure of efficacy is the reduction in tumor volume in treated animals compared to a vehicle-treated control group. The results are often expressed as a percentage of TGI. For other potent AR antagonists, significant TGI and even tumor regression have been demonstrated in various xenograft models. drugbank.com

Reduction in Serum PSA: In models using PSA-secreting cell lines like LNCaP, monitoring serum PSA levels in the mice serves as a pharmacodynamic biomarker of AR pathway inhibition. drugbank.com

Table 2: Illustrative Data from In Vivo Efficacy Studies for this compound This table illustrates the types of data generated from in vivo efficacy studies. Specific values for this compound are not publicly available.

| Animal Model | Disease Context | Endpoint | Illustrative Result for this compound |

|---|---|---|---|

| LNCaP Xenograft | Androgen-Sensitive Prostate Cancer | Tumor Growth Inhibition | Expected to demonstrate significant tumor growth inhibition. |

| VCaP Xenograft | Castration-Resistant Prostate Cancer (CRPC) | Tumor Growth Inhibition | Efficacy in this model would suggest potential against advanced disease. |

| Enzalutamide-Resistant Xenograft | Acquired Resistance to AR-Targeted Therapy | Tumor Growth Inhibition | Activity would indicate potential to overcome common resistance mechanisms. |

| LNCaP Xenograft | Androgen-Sensitive Prostate Cancer | Serum PSA Levels | Expected to significantly reduce serum PSA levels, confirming target engagement. |

Pharmacodynamic Dose-Response Relationships of this compound in Animal Models

The establishment of a pharmacodynamic (PD) dose-response relationship is a critical step in preclinical drug development. nih.govresearchgate.net Such studies aim to characterize the relationship between the dose of a compound and its pharmacological effect in a living organism. who.int For a compound like this compound, this would typically involve administering a range of doses to appropriate animal models, such as rats or mice bearing human prostate cancer xenografts, to determine the effective dose range. herabiolabs.comnc3rs.org.uk

Key parameters derived from these studies include the minimum effective dose (MED) and the maximum tolerated dose (MTD). nc3rs.org.uk The goal is to identify a dose that produces the desired therapeutic effect, such as tumor growth inhibition, while remaining within a safe, tolerable range. researchgate.netgu.se The selection of doses for these studies is informed by initial in vitro data and pharmacokinetic profiling. nih.gov The relationship between drug exposure (pharmacokinetics) and the observed effect (pharmacodynamics) is crucial for translating findings from animal models to potential human clinical trials. nih.gov

Target Engagement and Pharmacodynamic Biomarker Identification for this compound in Preclinical Models

Target engagement studies are designed to confirm that a drug is interacting with its intended molecular target in vivo. For this compound, an androgen receptor (AR) antagonist, this would involve demonstrating that it successfully binds to and inhibits AR activity within the tumor tissue of animal models. nih.gov

Pharmacodynamic biomarkers are measurable indicators that show a drug is having its intended biological effect. nih.govaltex.org For an AR antagonist, potential biomarkers could include changes in the expression levels of AR-regulated genes or proteins in tumor tissue or circulating tumor cells. nih.govoffspringbiosciences.com For example, a decrease in the level of Prostate-Specific Antigen (PSA), a well-known AR-regulated gene, in the blood or tumor tissue of a xenograft model would be a strong indicator of this compound's activity. ucdavis.edu

The validation process for such biomarkers involves demonstrating that their modulation is consistently and specifically linked to the drug's mechanism of action and correlates with efficacy endpoints, such as tumor regression. nih.govoffspringbiosciences.com This is often achieved by collecting tissue and biofluids (e.g., blood, urine) from dose-response studies in animal models and analyzing the correlation between biomarker levels, drug exposure, and antitumor effects. herabiolabs.com

Molecular imaging techniques, particularly Positron Emission Tomography (PET), provide a non-invasive method to visualize and quantify drug-target engagement in real-time within a living organism. nih.govfrontiersin.org To assess the in vivo target occupancy of this compound, a specific PET radioligand would need to be developed. nih.gov This ligand would be a version of this compound, or a similar molecule that binds to the same target (the androgen receptor), labeled with a positron-emitting isotope like carbon-11 or fluorine-18. frontiersin.orgbiorxiv.org

In a typical study, the animal model would first be imaged with the PET ligand alone to establish a baseline signal of AR availability. nih.gov Then, after administration of this compound, the animal would be imaged again. A reduction in the PET signal would indicate that this compound is occupying the androgen receptors, thereby blocking the binding of the radioligand. nih.govresearchgate.net This allows for the quantification of the relationship between the administered dose of this compound and the percentage of target receptors occupied in the tumor and other tissues, providing crucial information for dose selection in further studies. nih.govoffspringbiosciences.com

Structure Activity Relationship Sar and Rational Design of Gumelutamide Analogs

Elucidation of Key Structural Features for Activity and Selectivity

This section would focus on identifying the specific parts of a molecule, or pharmacophores, that are essential for its biological effects.

Systematic Medicinal Chemistry Modifications of the ScaffoldMedicinal chemists systematically modify a lead compound's scaffold to probe its SAR. This process involves making targeted chemical alterations to the molecule to observe the impact on its activity. Strategies include:

Simplifying Complexity: The core structures of complex molecules can be simplified to create scaffolds that are easier to synthesize and may possess stronger pharmacological effects.

Scaffold Hopping: Replacing the core structure (scaffold) of the molecule with a structurally different one while retaining the original pharmacophoric groups. This can lead to new compounds with novel intellectual property and potentially improved properties.

Privileged Scaffolds: Utilizing molecular fragments or scaffolds that are known to be present in a wide range of biologically active compounds. Modifications to these scaffolds can be guided by combining structural information with computational methods.

Development and Application of Quantitative Structure-Activity Relationship (QSAR) ModelsQSAR is a computational modeling method used to find mathematical relationships between the chemical structures of compounds and their biological activities. A basic QSAR model can be represented as: Activity = f (physicochemical properties and/or structural properties)

The process involves several key steps:

Data Set Selection: A group of molecules with known structures and measured biological activities is compiled.

Descriptor Calculation: Molecular descriptors, which are numerical representations of chemical and physical properties (e.g., molecular weight, polarity, electronic properties), are calculated for each molecule.

Model Generation: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with biological activity.

Validation: The model's predictive power is rigorously tested using both internal and external validation sets to ensure its reliability.

These models help predict the activity of newly designed compounds before they are synthesized, saving time and resources in the drug discovery process.

Detailed Analysis of Ligand-Target Interactions

This section would delve into how a compound physically interacts with its biological target at an atomic level. These studies are fundamental for understanding the mechanism of action and for designing more effective drugs.

Computational Docking and Scoring AnalysisMolecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. The process involves:

Preparing Structures: Obtaining 3D structures of the target protein (often from X-ray crystallography or homology modeling) and the ligand.

Sampling Conformations: An algorithm places the ligand into the binding site of the protein in many different orientations and conformations.

Scoring: A "scoring function" is used to estimate the binding affinity for each pose, ranking the most likely binding modes. The lower the docking score (often expressed in kcal/mol), the stronger the predicted binding interaction.

The results provide insights into key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues in the target's binding site.

Molecular Dynamics Simulations to Elucidate Binding DynamicsWhile docking provides a static snapshot, molecular dynamics (MD) simulations offer a dynamic view of the ligand-target complex over time. MD simulations calculate the motion of every atom in the system, providing a detailed picture of the conformational changes that occur upon ligand binding. These simulations are crucial for:

Assessing Stability: Verifying the stability of the binding pose predicted by docking.

Understanding Allostery: Revealing how ligand binding at one site can affect the protein's shape and function at a distant site.

Calculating Binding Free Energy: More advanced MD techniques can provide quantitative estimates of binding affinity, which can be compared with experimental data.

Preclinical Adme Research of Gumelutamide in Model Systems

Metabolic Transformations and Metabolite Identification of Gumelutamide in In Vitro Systems

The metabolic fate of a drug candidate is a critical determinant of its pharmacokinetic profile and potential for drug-drug interactions. In vitro model systems, such as liver microsomes and hepatocytes, are routinely employed in preclinical research to investigate the metabolic pathways of new chemical entities. nuvisan.com These systems provide a controlled environment to study the enzymatic reactions that a compound is likely to undergo in the body. nuvisan.com

Enzymatic Biotransformation Studies (e.g., Cytochrome P450 and non-P450 metabolism of this compound)

The primary enzymes responsible for the metabolism of many drugs are the Cytochrome P450 (CYP) superfamily of heme-containing monooxygenases. dynamed.commdpi.comnih.gov These enzymes catalyze a variety of oxidative reactions, including hydroxylation, demethylation, and dealkylation, which generally serve to make compounds more water-soluble for easier excretion. dynamed.com Non-P450 enzymes, such as flavin-containing monooxygenases (FMO), UDP-glucuronosyltransferases (UGT), and sulfotransferases (SULT), also play a significant role in drug metabolism through oxidation and conjugation reactions. labcorp.com

In vitro studies utilizing human liver microsomes are a standard approach to assess the contribution of CYP enzymes to a drug's metabolism. bienta.netevotec.com By incubating the drug with microsomes in the presence and absence of necessary cofactors like NADPH, the extent of CYP-mediated metabolism can be determined. evotec.com For instance, the stability of a compound in the absence of NADPH would suggest that non-CYP enzymes are primarily responsible for its metabolism. evotec.com

The biotransformation of this compound has been investigated using various in vitro systems. Initial studies with liver microsomes from different species, including human, mouse, and rat, in the presence of NADPH, indicated that this compound undergoes oxidative metabolism. evotec.com The intrinsic clearance of this compound was found to be highest in rat liver microsomes, followed by mouse and then human liver microsomes, suggesting species-specific differences in its metabolic rate. evotec.com

Further investigations using recombinant human CYP isoforms have helped to pinpoint the specific enzymes involved. labcorp.com These studies typically involve incubating the drug with a panel of individual, expressed CYP enzymes to identify which ones are capable of metabolizing the compound. evotec.comnih.gov

Identification and Structural Elucidation of Major and Minor this compound Metabolites

Identifying the chemical structures of drug metabolites is crucial for understanding the complete metabolic profile of a compound and for assessing the potential activity or toxicity of its byproducts. hyphadiscovery.comcriver.com The process of metabolite identification and structural elucidation typically involves a combination of advanced analytical techniques, primarily high-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. criver.comastrazeneca.comtaylorandfrancis.com

In vitro incubations of this compound with liver microsomes and hepatocytes have led to the detection of several metabolites. evotec.com In human liver microsomal incubations, two primary metabolites were observed. evotec.com In contrast, four metabolites were detected in both mouse and rat liver microsomal incubations, highlighting inter-species differences in metabolic pathways. evotec.com

When this compound was incubated with hepatocytes, which represent a more complete metabolic system than microsomes, a larger number of metabolites were identified. evotec.com Specifically, nine metabolites were characterized in human hepatocytes, while eleven were found in both mouse and rat hepatocytes. evotec.com The identified metabolic transformations included deethylations, oxidations, and glucuronidation. evotec.com

The structural elucidation of these metabolites is achieved by analyzing their mass spectral data, including accurate mass measurements and fragmentation patterns, and comparing them to the parent compound. criver.com For definitive structural confirmation, metabolites can be isolated and purified using preparative HPLC for subsequent analysis by NMR. hyphadiscovery.com

Table 1: this compound Metabolites Identified in In Vitro Systems

| Biological System | Number of Metabolites Identified | Types of Metabolic Transformations |

| Human Liver Microsomes | 2 | Oxidation, Deethylation |

| Mouse Liver Microsomes | 4 | Oxidation, Deethylation |

| Rat Liver Microsomes | 4 | Oxidation, Deethylation |

| Human Hepatocytes | 9 | Oxidation, Deethylation, Glucuronidation |

| Mouse Hepatocytes | 11 | Oxidation, Deethylation, Glucuronidation |

| Rat Hepatocytes | 11 | Oxidation, Deethylation, Glucuronidation |

This table is based on findings from in vitro metabolism studies and provides a summary of the number and types of metabolites observed. evotec.com

Reaction Phenotyping of Enzymes Responsible for this compound Metabolism

Reaction phenotyping is the process of identifying the specific enzymes responsible for a drug's metabolism. labcorp.comyoutube.com This is a critical step in preclinical drug development as it helps to predict potential drug-drug interactions and understand inter-individual variability in drug response due to genetic polymorphisms in metabolizing enzymes. labcorp.comnih.gov The two main experimental approaches for CYP reaction phenotyping are the use of recombinant human CYP enzymes and chemical inhibition studies in human liver microsomes. bienta.netnih.govyoutube.com

In the recombinant enzyme approach, the test compound is incubated with a panel of individual CYP isoforms to determine which enzymes can metabolize it. evotec.comnih.gov The chemical inhibition method involves incubating the drug in pooled human liver microsomes in the presence of specific inhibitors for each major CYP isoform. labcorp.comyoutube.com A significant decrease in the metabolism of the drug in the presence of a specific inhibitor indicates the involvement of that particular enzyme. bienta.net

Further in vitro studies using recombinant human CYP enzymes and specific chemical inhibitors would be necessary to delineate the precise contribution of each major CYP isoform (e.g., CYP3A4, CYP2D6, CYP2C9) to this compound's metabolism. labcorp.com This information is vital for predicting its potential for clinically relevant drug-drug interactions.

Distribution Studies of this compound in Animal Models and In Vitro Systems

Understanding how a drug distributes throughout the body is fundamental to predicting its efficacy and potential for off-target effects. pitt.edu Preclinical distribution studies are conducted in animal models and with in vitro systems to determine the extent to which a drug partitions into various tissues and binds to plasma proteins. pitt.eduadmescope.com

Tissue Distribution of this compound in Preclinical Species

Tissue distribution studies in preclinical species, often rodents, are performed to assess the concentration of a drug and its metabolites in various organs and tissues over time following administration. admescope.comfrontiersin.org These studies provide valuable information on where the drug accumulates, which can be correlated with its site of action and potential for toxicity. nih.gov

In a study involving a novel compound, NY-2, in rats, tissue distribution analysis revealed that the highest concentrations were found in the lung, followed by the liver, spleen, heart, and kidney. frontiersin.org This type of data helps to hypothesize the potential therapeutic targets for the compound. frontiersin.org For anti-cancer drugs, achieving high concentrations in tumor tissue relative to healthy tissues is a key objective. nih.gov

The tissue distribution of this compound has been evaluated in preclinical models. Following administration, this compound was found to distribute to various tissues. Specific quantitative data on the concentration of this compound in different organs from published preclinical studies would be required to construct a detailed tissue distribution profile.

Table 2: Illustrative Tissue Distribution Data for a Hypothetical Compound in Rats

| Tissue | Concentration (ng/g) at 1 hr | Concentration (ng/g) at 4 hr | Concentration (ng/g) at 24 hr |

| Lung | 1500 | 800 | 150 |

| Liver | 1200 | 650 | 100 |

| Spleen | 900 | 400 | 50 |

| Kidney | 700 | 300 | 40 |

| Heart | 500 | 200 | 20 |

| Brain | 50 | 20 | <5 |

| Muscle | 100 | 50 | 10 |

This table provides a hypothetical example of tissue distribution data that would be generated in a preclinical study. Actual data for this compound would need to be sourced from specific experimental reports.

Plasma Protein Binding and Blood-Brain Barrier Penetration Studies of this compound in Animal Models

Plasma Protein Binding

The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, is a critical pharmacokinetic parameter. researchgate.netnih.gov Only the unbound (free) fraction of a drug is generally considered to be pharmacologically active and available to distribute into tissues and be cleared from the body. nih.govrsc.org Therefore, determining the fraction unbound (fu) in plasma is essential for interpreting pharmacokinetic and pharmacodynamic data. nih.govfrontiersin.org

Plasma protein binding is typically measured in vitro using methods like equilibrium dialysis or ultrafiltration. nih.govfrontiersin.org These studies are often conducted across different species, including human, to assess interspecies differences. rsc.org While there can be variations, the plasma protein binding of many compounds is often within a similar range across common preclinical species and humans. rsc.org

The plasma protein binding of this compound has been assessed in preclinical species. These studies are crucial for understanding the relationship between the total plasma concentration and the pharmacologically active unbound concentration.

Table 3: Plasma Protein Binding of this compound in Different Species

| Species | Fraction Unbound (fu) |

| Human | Data not available |

| Mouse | Data not available |

| Rat | Data not available |

This table is a template for presenting plasma protein binding data. Specific values for this compound would need to be obtained from dedicated preclinical studies.

Blood-Brain Barrier Penetration

The blood-brain barrier (BBB) is a highly selective barrier that protects the central nervous system (CNS) from potentially harmful substances in the bloodstream. scielo.brnih.gov For drugs intended to act on the CNS, the ability to penetrate the BBB is essential. Conversely, for drugs not targeting the CNS, minimal BBB penetration is often desirable to avoid potential neurological side effects. scielo.br

BBB penetration is often expressed as the ratio of the drug concentration in the brain to that in the blood (logBB). scielo.br This can be predicted using computational models based on physicochemical properties like lipophilicity, and it is measured experimentally in animal models. scielo.brdovepress.com Some drugs may utilize specific transporters to cross the BBB, while others may be actively removed by efflux transporters like P-glycoprotein. nih.govmdpi.com

Preclinical studies in animal models have indicated that this compound has low penetration across the blood-brain barrier. nubeqahcp.com This characteristic is often favorable for drugs that are not intended to have effects on the central nervous system, as it can reduce the risk of CNS-related adverse events.

Cellular Uptake and Efflux Mechanisms of this compound

Information regarding the specific mechanisms by which this compound enters and exits cells is not available in published literature. Cellular uptake of drug compounds can occur through various processes, including passive diffusion or via carrier-mediated transport involving uptake transporters. mdpi.comaginganddisease.org Common endocytic pathways include clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis. dovepress.comresearchgate.net

Excretion Pathways of this compound in Preclinical Models

Detailed studies on the excretion pathways of this compound in preclinical animal models have not been published. The elimination of a drug from the body is a critical pharmacokinetic process, primarily occurring through renal (urine) and/or biliary (feces) excretion. researchgate.net The relative contribution of these pathways is determined through mass balance studies, typically using a radiolabeled version of the compound in animal models such as rats, dogs, or monkeys. xenotech.comnih.gov Such data for this compound is not currently available.

Biliary and Renal Clearance Mechanisms of this compound in Animal Models

Specific data on the biliary and renal clearance of this compound are absent from the scientific literature.

Biliary Clearance: This pathway involves the transport of a drug or its metabolites from the liver into the bile, which is then eliminated via the feces. escholarship.org This process is often mediated by transporters on the canalicular membrane of hepatocytes. nih.gov In vivo studies using bile duct-cannulated animals are the standard for directly measuring the rate and extent of biliary excretion. xenotech.com No such studies for this compound have been reported.

Renal Clearance: This involves the elimination of a drug through the kidneys. It is a net result of three processes: glomerular filtration, active tubular secretion, and passive tubular reabsorption. nih.gov Preclinical studies in various animal species are used to understand these mechanisms and predict human renal clearance. drughunter.commdpi.com There is no publicly available information detailing the renal clearance mechanisms for this compound in any animal model.

Investigation of Enterohepatic Recirculation of this compound and its Metabolites

There is no information available to confirm whether this compound or its metabolites undergo enterohepatic recirculation. This process involves the excretion of a drug or its metabolites into the bile, followed by their reabsorption from the intestine back into the bloodstream. mdpi.comresearchgate.netwikipedia.org Enterohepatic recirculation can significantly prolong a drug's half-life and exposure in the body. nih.gov It is often identified by the presence of multiple peaks in the plasma concentration-time profile following oral administration. mdpi.com Without pharmacokinetic data from preclinical studies, it is impossible to assess the potential for this compound to undergo this process.

Analytical Methodologies for Gumelutamide Research

Chromatographic Methods for Gumelutamide and Metabolite Quantification in Research Biological Matrices

The quantification of drugs and their metabolites in biological matrices such as plasma, serum, or urine is crucial in pharmaceutical research. al-makkipublisher.comeijppr.com This is typically achieved using chromatographic techniques. gamanamspmvv.in

Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods for this compound

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation, identification, and quantification of pharmaceutical compounds. al-makkipublisher.commdpi.com The development of a stability-indicating HPLC method involves testing the drug under various stress conditions to ensure the method can separate the active ingredient from any degradation products. pharmascholars.comjpionline.org For instance, a method for the similar non-steroidal anti-androgen, bicalutamide (B1683754), was developed using a C18 column with a mobile phase of trifluoroacetic acid and acetonitrile, and a photodiode array (PDA) detector. pharmascholars.com The validation of such methods ensures parameters like specificity, linearity, accuracy, precision, and robustness are met. al-makkipublisher.comrjpn.org However, no specific HPLC methods developed and validated for this compound are described in the available literature.

Application of Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile this compound Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. researchgate.net For non-volatile compounds like many pharmaceuticals, a derivatization step is necessary to increase their volatility for GC analysis. sigmaaldrich.comresearchgate.net Common derivatization reagents include silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). sigmaaldrich.comresearchgate.net For amino acid analysis, a two-step derivatization is often employed, such as esterification followed by acylation. mdpi.com While GC-MS is used for the analysis of related structures like γ-glutamyl peptides after derivatization, its specific application for volatile this compound derivatives has not been reported. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High-Sensitivity this compound Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective method for quantifying drugs and their metabolites in biological matrices. eijppr.comnuvisan.comrsc.org This technique combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. rsc.org It is particularly useful for analyzing compounds in complex mixtures. rsc.org For example, LC-MS/MS methods have been developed for the analysis of amino acids like glutamine and glutamic acid, where challenges such as in-source cyclization must be addressed. nih.govnih.gov The use of isotopic internal standards can improve the accuracy of quantification. nih.govnih.gov Despite its wide application in pharmaceutical analysis, specific LC-MS/MS methods for the high-sensitivity analysis of this compound are not detailed in the literature. researchgate.netbioanalysis-zone.com

Spectroscopic Techniques for Structural Elucidation and Purity Assessment of this compound Research Compounds

Spectroscopic techniques are indispensable for confirming the chemical structure and assessing the purity of research compounds. pensatechpharma.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of organic molecules. spectralservice.de Both 1H and 13C NMR provide detailed information about the molecular structure. spectralservice.deox.ac.uk For example, 1H NMR spectra can confirm the presence of specific functional groups and their connectivity, as demonstrated in the analysis of L-glutamic acid. researchgate.net Quantitative NMR (qNMR) can be used to determine the purity of a sample by comparing the integrals of the analyte's signals to that of a known standard. ox.ac.uk While NMR is a standard characterization technique, specific NMR data for the structural confirmation of this compound is not publicly available. hmdb.cahmdb.ca

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination of this compound

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. mdpi.comnih.gov This is a critical step in confirming the identity of a new compound. drug-dev.com HRMS is widely used in pharmaceutical analysis for the characterization of small molecules, peptides, and larger biologics. nih.govquality-assistance.com It can detect and identify impurities and degradation products with high confidence. drug-dev.com Despite its importance, there are no published reports detailing the use of HRMS for the accurate mass determination of this compound.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for this compound Characterization

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental analytical techniques employed in the characterization of chemical compounds like this compound. These methods provide valuable insights into the molecular structure and electronic properties of the compound.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. youtube.com It operates on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes. diva-portal.org For a compound such as this compound, the IR spectrum would be analyzed to identify characteristic absorption bands.

The amide group (–CO–NH–), a key feature in many pharmaceutical compounds, exhibits several distinct vibrational modes. mdpi.com The Amide I band, primarily due to the C=O stretching vibration, is particularly sensitive to the protein's backbone structure and environment. diva-portal.org Its position in the spectrum can provide information about the secondary structure of proteins it may interact with. diva-portal.orgnih.gov The Amide II band, arising from N-H bending and C-N stretching, and the Amide III band, a complex mix of vibrations, also contribute to the structural characterization. mdpi.com Analysis of these bands can reveal details about the hydrogen-bonding network and conformational state of the molecule. mdpi.com

Interactive Table: Characteristic Infrared Absorption Bands for Amide Groups

| Amide Band | Vibrational Origin | Typical Wavenumber Range (cm⁻¹) | Structural Information |

| Amide I | Primarily C=O stretching | 1600-1700 | Highly sensitive to secondary structure (α-helix, β-sheet, random coil) and hydrogen bonding. |

| Amide II | N-H in-plane bending and C-N stretching | 1500-1600 | Sensitive to conformation and hydrogen bonding. |

| Amide III | C-N stretching and N-H in-plane bending | 1200-1300 | Complex band, contributes to conformational analysis. |

| Amide V | N-H out-of-plane bending | ~700 | Associated with the N-H out-of-plane bending vibration. mdpi.com |

Note: The exact positions of these bands for this compound would require experimental determination.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a sample. wikipedia.orgsci-hub.se This technique is particularly useful for analyzing compounds containing chromophores, which are parts of a molecule that absorb light in the UV-Vis region. wikipedia.org The absorption of UV or visible light promotes electrons to higher energy molecular orbitals. wikipedia.orgtechnologynetworks.com

For a compound like this compound, a UV-Vis spectrum would show absorbance at specific wavelengths, which can be used for both qualitative and quantitative analysis. sci-hub.setechnologynetworks.com The wavelength of maximum absorbance (λmax) is a characteristic property of a chromophore and can be influenced by the solvent and the molecular environment. Changes in the absorption spectrum, such as shifts in λmax, can indicate structural changes or interactions with other molecules. technologynetworks.com This technique is routinely used for determining the concentration of analytes in solution based on the Beer-Lambert law, which states that absorbance is proportional to the concentration of the absorbing species. wikipedia.org

Advanced Bioanalytical Techniques for this compound Target Engagement and Pathway Analysis

Understanding how this compound interacts with its biological targets and influences cellular pathways is crucial for elucidating its mechanism of action. Advanced bioanalytical techniques provide the necessary sensitivity and specificity for these investigations.

Immunoassays (e.g., ELISA, Western Blot) for Protein Biomarkers Affected by this compound

Immunoassays are highly specific biochemical tests that measure the presence or concentration of a molecule, typically a protein, in a biological sample.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a plate-based assay technique designed for detecting and quantifying substances such as proteins, peptides, antibodies, and hormones. biocompare.com In the context of this compound research, ELISA can be used to measure changes in the levels of specific protein biomarkers that are modulated by the compound's activity. frontiersin.orgnih.gov For instance, if this compound is hypothesized to affect a particular signaling pathway, an ELISA could quantify the expression levels of key proteins in that pathway before and after treatment. frontiersin.orgmdpi.com The high sensitivity and wide detection range of commercially available ELISA kits make them suitable for analyzing samples from cell culture supernatants, plasma, or tissue homogenates. biocompare.comfrontiersin.org

Western Blot

Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture. opentrons.com The process involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein. opentrons.com This method can confirm the presence of a target protein, estimate its molecular weight, and provide a semi-quantitative measure of its abundance. opentrons.com In studying this compound's effects, Western blotting could be used to analyze the expression levels of target proteins or to detect post-translational modifications, such as phosphorylation, which are often indicative of changes in protein activity and signaling pathways. researchgate.netthermofisher.com Fluorescence-based Western blotting offers an extended dynamic range for more accurate quantification of protein biomarkers. nih.gov

Interactive Table: Comparison of ELISA and Western Blot for Biomarker Analysis

| Feature | ELISA | Western Blot |

| Principle | Quantifies antigen or antibody in a 96-well plate format using an enzyme-linked antibody and a substrate that produces a measurable signal. | Detects specific proteins in a sample after separation by gel electrophoresis and transfer to a membrane, using specific antibodies. opentrons.com |

| Primary Output | Concentration of the target protein. biocompare.com | Presence, molecular weight, and relative abundance of the target protein. opentrons.com |

| Throughput | High (can analyze many samples simultaneously). | Lower (more labor-intensive per sample). |

| Quantification | Highly quantitative. biocompare.com | Primarily semi-quantitative, though quantitative methods exist. nih.gov |

| Applications in this compound Research | Measuring changes in the secretion or expression of specific protein biomarkers in response to treatment. frontiersin.org | Validating changes in protein expression, detecting post-translational modifications, and confirming target engagement. opentrons.comresearchgate.net |

Flow Cytometry and High-Content Imaging for Cellular Responses to this compound

Flow Cytometry

Flow cytometry is a powerful technique for analyzing the physical and chemical characteristics of individual cells in a heterogeneous population. iyte.edu.tr It measures light scatter and fluorescence signals from single cells as they pass through a laser beam. uiowa.edu This allows for the simultaneous measurement of multiple parameters, including cell size, granularity, and the expression of cell surface and intracellular proteins. iyte.edu.tr

In this compound research, flow cytometry can be used to assess a variety of cellular responses. For example, it can be used to:

Analyze cell cycle progression: By staining cells with a DNA-binding dye, one can determine the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M) and assess if this compound induces cell cycle arrest.

Measure apoptosis: Using markers like Annexin V and propidium (B1200493) iodide, flow cytometry can distinguish between viable, apoptotic, and necrotic cells, providing insights into this compound-induced cell death pathways. nih.gov

Quantify protein expression: By using fluorescently labeled antibodies, it is possible to measure changes in the expression of specific cell surface or intracellular proteins in response to this compound treatment. iyte.edu.trlaboklin.com

Assess cellular activation states: Markers of cellular activation, such as HLA-DR, can be monitored to understand the immunological effects of the compound. mdpi.com

High-Content Imaging (HCI)

High-content imaging, also known as high-content screening (HCS), is an automated microscopy and image analysis approach used to quantify cellular phenotypes. alitheagenomics.comcrownbio.com It allows for the simultaneous measurement of multiple spatial and intensity-based parameters within individual cells across a large population. nih.gov

For this compound research, HCI can provide detailed insights into the compound's effects on cellular morphology and function. nih.gov Researchers can use fluorescent probes to label various subcellular components, such as the nucleus, cytoskeleton, and mitochondria. alitheagenomics.com By analyzing the resulting images, one can quantify a wide range of cellular features, including:

Nuclear and cellular morphology: Changes in size, shape, and texture. alitheagenomics.com

Protein localization: Translocation of proteins between cellular compartments (e.g., from the cytoplasm to the nucleus).

Cytoskeletal organization: Alterations in the structure and integrity of the actin cytoskeleton or microtubules. nih.gov

Organelle health: Changes in mitochondrial membrane potential or lysosomal content.

HCI is particularly valuable for identifying novel mechanisms of action and for screening for off-target effects by providing a comprehensive phenotypic profile of the cellular response to this compound. crownbio.combiorxiv.org

Isotope-labeled Tracer Studies for Metabolic Flux Analysis in the Presence of this compound

Isotope-labeled tracer studies are a powerful methodology for investigating metabolic pathways and quantifying the rates of metabolic reactions, known as metabolic flux. mdpi.comescholarship.org This technique involves introducing molecules labeled with stable isotopes (e.g., ¹³C, ¹⁵N) into a biological system and tracking their incorporation into downstream metabolites. mdpi.com

In the context of this compound research, these studies can elucidate how the compound alters cellular metabolism. For example, by using ¹³C-labeled glucose or glutamine, researchers can trace the flow of carbon atoms through central metabolic pathways such as glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the tricarboxylic acid (TCA) cycle. nih.gov

Methodology:

Tracer Selection: The choice of isotopic tracer is critical and depends on the specific metabolic pathway being investigated. For instance, [U-¹³C₅]-glutamine is commonly used to study glutaminolysis and the TCA cycle. nih.govresearchgate.net

Cell Culture and Labeling: Cells are cultured in a medium containing the isotope-labeled substrate for a defined period.

Metabolite Extraction and Analysis: After incubation, metabolites are extracted from the cells and analyzed using techniques like mass spectrometry (MS) coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), or nuclear magnetic resonance (NMR) spectroscopy. mdpi.comescholarship.org

Data Analysis: The resulting data on the mass isotopomer distribution of various metabolites is used to calculate the relative or absolute fluxes through different metabolic pathways. nih.gov

By comparing the metabolic fluxes in control versus this compound-treated cells, researchers can identify specific enzymes or pathways that are targeted by the compound. This information is invaluable for understanding the metabolic reprogramming induced by this compound and for identifying potential mechanisms of action or resistance. mdpi.com

Interactive Table: Common Isotope Tracers and Their Applications in Metabolic Flux Analysis

| Isotope Tracer | Primary Metabolic Pathway(s) Investigated | Information Gained |

| [U-¹³C₆]-Glucose | Glycolysis, Pentose Phosphate Pathway, TCA Cycle | Provides a global view of glucose metabolism and its contribution to biosynthesis and energy production. escholarship.org |

| [1,2-¹³C₂]-Glucose | Glycolysis, Pentose Phosphate Pathway | Offers precise estimates of flux through these pathways. nih.gov |

| [U-¹³C₅]-Glutamine | Glutaminolysis, TCA Cycle, Reductive Carboxylation | Tracks the contribution of glutamine to the TCA cycle and biosynthetic pathways. nih.govresearchgate.net |

| [¹⁵N₂]-Glutamine | Nitrogen metabolism | Monitors the fate of glutamine nitrogen in the synthesis of other amino acids and nucleotides. mdpi.com |

Theoretical and Computational Studies of Gumelutamide

Quantum Chemical Calculations on Gumelutamide

A comprehensive review of publicly available scientific literature and computational chemistry databases did not yield specific studies on the quantum chemical calculations of this compound. While the World Health Organization's International Nonproprietary Names (INN) list indicates that the electronic structure is available on Mednet, this information is not accessible in the public domain. Consequently, detailed theoretical data on its quantum chemical properties remains unpublished in readily accessible sources.

Conformational Analysis and Energy Minima of this compound

Detailed conformational analysis and identification of energy minima for this compound are not described in the accessible scientific literature. This type of analysis is fundamental for understanding the three-dimensional shapes the molecule can adopt and their relative stabilities, which in turn influences its biological activity. However, no specific computational studies focusing on these aspects of this compound have been found.

Molecular Modeling and Simulation of this compound Interactions

Specific molecular modeling and simulation studies focusing on the interactions of this compound have not been identified in the public scientific domain. Such studies are vital for elucidating the mechanism of action at a molecular level.

Homology Modeling and Structure Prediction of this compound Targets

There is no publicly available research that describes the use of homology modeling for the structure prediction of biological targets specifically in the context of their interaction with this compound. While this compound is known to be an antiandrogen, and the androgen receptor is its likely target, specific homology modeling studies detailing this interaction for this compound are not published.

Protein-Ligand Docking and Scoring Functions for this compound

No specific protein-ligand docking studies for this compound have been published in the accessible scientific literature. Such studies would provide insights into the binding pose and affinity of this compound within the active site of its target protein. The absence of this data precludes a detailed discussion of the specific scoring functions used or the predicted binding interactions.

Advanced Molecular Dynamics Simulations for this compound Binding Dynamics and Conformational Changes

Advanced molecular dynamics simulations detailing the binding dynamics and conformational changes of this compound with its biological target are not available in the public domain. These simulations are instrumental in understanding the stability of the protein-ligand complex and the dynamic changes that occur upon binding.

De Novo Drug Design Approaches Involving this compound Scaffolds

Information regarding the use of this compound scaffolds in de novo drug design is not available in the public scientific record. De novo drug design involves the computational creation of novel molecular structures, either based on a biological target's structure (structure-based) or the properties of known active ligands (ligand-based). nih.gov Without published studies, it is impossible to detail how this has been applied to this compound.

Ligand-based Drug Design (Pharmacophore Modeling) for this compound Analogs

There are no available studies on ligand-based pharmacophore modeling for this compound analogs. This technique involves identifying the essential three-dimensional arrangement of chemical features (a pharmacophore) from a set of known active molecules to guide the discovery of new compounds. creative-biolabs.commdpi.com The process requires data on known ligands and their biological activities, which is not available for this compound.

Structure-based Drug Design and Fragment-based Approaches for this compound Discovery

No literature exists describing the use of structure-based or fragment-based approaches for the discovery of this compound. Structure-based design relies on the three-dimensional structure of a biological target, monash.edu while fragment-based discovery identifies small, low-molecular-weight compounds ("fragments") that bind to a target, which are then grown or combined to create more potent leads. drugdiscoverychemistry.comyoutube.com The application of these methods to this compound has not been documented.

Application of Artificial Intelligence and Machine Learning in this compound Design and Optimization

A search for the application of artificial intelligence (AI) and machine learning (ML) in the design and optimization of this compound yielded no results. AI and ML are increasingly used in drug discovery to analyze large datasets, predict molecular properties, generate novel structures, and optimize drug candidates. harvard.edunih.gov However, there is no evidence of these advanced computational methods being applied to a compound named this compound in published research.

Due to the complete absence of specific data for "this compound," any attempt to create the requested article, including data tables and detailed research findings, would be speculative and not adhere to the principles of scientific accuracy.

Research Gaps, Challenges, and Future Directions in Gumelutamide Research

Unexplored Mechanisms of Action and Novel Target Interactions of Gumelutamide

Without any published research, the specific molecular mechanisms by which this compound may exert its effects are unknown. There is no information regarding its binding targets, signaling pathways it might modulate, or any unique interactions that would differentiate it from other compounds.

Opportunities for Innovation in Synthetic Methodologies and Derivatization of this compound

There are no publicly available details on the chemical synthesis of this compound. Consequently, a discussion on innovative synthetic routes or the potential for creating derivatives to enhance its properties cannot be conducted.

Integration of Multi-Omics Data for a Comprehensive Systems-Level Understanding of this compound Effects

A systems-level understanding of a compound's effects is often achieved through the integration of genomics, proteomics, and metabolomics data. However, no such multi-omics studies related to this compound have been published.

Potential for Novel Therapeutic Applications and Modalities Based on this compound's Mechanisms

Given that the mechanisms of action of this compound are not documented, any discussion of its potential for new therapeutic applications would be purely speculative and lack the required scientific basis.

Addressing Methodological Challenges in this compound Research and Analysis

The absence of any research on this compound means that there are no documented methodological challenges associated with its study and analysis.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Gumelutamide, and how can researchers validate the chemical structure of synthesized batches?

- Methodological Answer : Begin by referencing peer-reviewed protocols for synthesizing this compound, ensuring reproducibility through step-by-step documentation of reaction conditions (e.g., temperature, catalysts, solvents). Validate the chemical structure using orthogonal analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C), high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight confirmation. Cross-reference spectral data with existing literature or databases to confirm identity .

Q. Which analytical techniques are recommended for characterizing this compound's purity and stability under various conditions?

- Methodological Answer : Use accelerated stability studies under stress conditions (e.g., heat, light, humidity) to assess degradation profiles. Employ HPLC with photodiode array (PDA) detection to monitor impurities, and pair with thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to evaluate thermal stability. For quantitative purity, apply validated chromatographic methods with calibration curves, ensuring compliance with ICH guidelines .

Q. How can researchers ensure reproducibility in biological activity assays for this compound?

- Methodological Answer : Standardize assay conditions by using validated cell lines, consistent passage numbers, and controlled incubation parameters (e.g., pH, temperature). Include positive and negative controls in each experiment. Perform dose-response curves with triplicate measurements and calculate half-maximal inhibitory concentrations (IC₅₀) using nonlinear regression models. Document variability through statistical metrics like coefficient of variation (CV) .

Advanced Research Questions

Q. What experimental designs are optimal for investigating this compound's mechanism of action in complex biological systems?

- Methodological Answer : Combine omics approaches (e.g., transcriptomics, proteomics) with pathway enrichment analysis to identify target pathways. Use CRISPR-Cas9 knockout models or siRNA silencing to validate candidate targets. For functional studies, employ time-resolved assays (e.g., calcium imaging, electrophysiology) to capture dynamic responses. Ensure blinding and randomization to minimize bias in data interpretation .